Histamine Release Liability: Teverelix Demonstrates 62-Fold Lower Potency than Cetrorelix
Teverelix TFA demonstrates significantly weaker histamine-releasing properties in vitro compared to the first-generation antagonist Cetrorelix. This reduction in histamine release liability is a key differentiator for safety, as earlier antagonists were limited by the potential for severe anaphylactoid reactions [1]. The data indicate that Teverelix requires a 62-fold higher concentration to achieve the same effect as Cetrorelix in this assay, translating to a substantially lower theoretical risk of adverse events related to mast cell degranulation.
| Evidence Dimension | Histamine release inhibition (EC50) |
|---|---|
| Target Compound Data | 81 μg/mL |
| Comparator Or Baseline | Cetrorelix: 1.3 μg/mL |
| Quantified Difference | Teverelix EC50 is 62.3-fold higher than Cetrorelix |
| Conditions | In vitro peritoneal rat mast cell assay |
Why This Matters
Lower histamine release potential directly correlates with a reduced risk of systemic pseudoallergic and injection site reactions, a critical safety parameter for clinical development and patient compliance.
- [1] Anonymous. Gonadotropin-Releasing Hormone Antagonists: From Basic Science to the Clinic in Patients With Benign Prostatic Hyperplasia and Lower Urinary Tract Symptoms. Urology Insights Journal. 2010. View Source
